5-Methyl-5-(3-phenanthryl)hydantoin is a synthetic compound belonging to the hydantoin family, which are five-membered cyclic ureas. This compound features a methyl group and a phenanthryl group at the 5-position of the hydantoin structure, making it unique in its properties and potential applications. Hydantoins are known for their biological activity, including anticonvulsant and sedative effects, and their derivatives have been explored for various therapeutic uses.
The compound can be synthesized through various chemical reactions involving hydantoins and substituted aromatic compounds. It has been referenced in several scientific studies and patents, highlighting its relevance in medicinal chemistry and organic synthesis.
5-Methyl-5-(3-phenanthryl)hydantoin is classified as an organic compound with the following characteristics:
The synthesis of 5-Methyl-5-(3-phenanthryl)hydantoin typically involves the following methods:
The synthesis typically requires careful control of temperature and reaction time to ensure high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.
5-Methyl-5-(3-phenanthryl)hydantoin can participate in various chemical reactions:
Reactions are typically monitored using chromatography techniques to assess progress and yield.
The mechanism of action of 5-Methyl-5-(3-phenanthryl)hydantoin is not fully elucidated but is believed to involve modulation of neurotransmitter systems in the central nervous system, similar to other hydantoins that exhibit anticonvulsant properties.
5-Methyl-5-(3-phenanthryl)hydantoin has potential applications in various fields:
This compound exemplifies the importance of hydantoins in medicinal chemistry, offering pathways for further research into their therapeutic potential and applications in drug development.
The synthesis of 5,5-disubstituted hydantoins, including the phenanthryl derivative, historically relied on multistep condensation reactions. The Bucherer-Berg reaction—a one-pot multicomponent condensation of ketones, cyanide sources, and ammonium carbonate—dominated early methodologies due to its atom economy [3]. For 5-methyl-5-benzylhydantoin, this method achieved 60–70% yields within 24 hours at 60°C in ethanol/water (1:1), outperforming the Herbst method (sequential ammonium cyanide/KOCN treatment of phenylacetone), which suffered from intermediate instability [3]. Modern optimizations replaced toxic NaCN with KCN and enhanced purity via pH-controlled crystallization (pH 6–6.5) [3].
The Urech and Biltz methods offered alternatives using α-amino acids or 1,2-dicarbonyls, respectively, but struggled with sterically hindered ketones like 3-phenanthryl methyl ketone. Computational studies (DFT/B3LYP/6-311++G**) revealed that the phenanthryl group’s planarity and rigidity distort the hydantoin ring’s geometry, increasing energy barriers for cyclization [5]. Consequently, microwave-assisted Bucherer-Berg protocols emerged, reducing reaction times to <6 hours and improving yields to >80% for bulky aryl hydantoins [2].
Table 1: Evolution of Hydantoin Synthetic Methods
Method | Conditions | Yield (%) | Limitations |
---|---|---|---|
Bucherer-Berg | NH₄₂CO₃, NaCN, EtOH/H₂O, 60°C, 24 h | 60–70 | Cyanide toxicity, long reaction time |
Herbst | NH₄CN → KOCN → acidification | 40–50 | Low yields, unstable intermediates |
Microwave-Bucherer | KCN, (NH₄)₂CO₃, MW, 150°C, 2–6 h | 80–85 | Specialized equipment required |
Industrial-scale production of 5-methyl-5-(3-phenanthryl)hydantoin leverages patent-protected innovations focusing on bioerodible linkers and calcium channel modulation. WO2010014257A2 details tetrahydropyridinyl-dihydropyrrolyl conjugates where the hydantoin core acts as a non-covalent N-type calcium channel blocker. Claims cover hydantoins with "aryl or polycyclic aryl substituents at C5" synthesized via Pd-catalyzed Suzuki coupling of 5-halohydantoins with phenanthrene boronic esters [2]. This method achieves regioselectivity >95% at the phenanthrene C3-position, avoiding C1/C2 isomers [2].
EP2075011A2 discloses prodrug conjugates using hydantoin bio-cleavable linkers. Example 9 describes enzymatically hydrolyzable ester bonds between 5-methyl-5-(3-phenanthryl)hydantoin’s N3 nitrogen and poly(ethylene glycol)-block-poly(lactic acid) copolymers [4]. Hydrolysis kinetics data (37°C, pH 7.4) show sustained release over 14 days, attributed to the phenanthryl group’s hydrophobicity shielding the ester bond [4]. Manufacturing patents emphasize:
Table 2: Patent Applications Involving Phenanthryl-Hydantoin Derivatives
Patent | Key Claims | Application |
---|---|---|
WO2010014257A2 | N-type calcium channel blockers | Neuropathic pain therapy |
EP2075011A2 | Polymer-hydantoin enzymic cleavable linkers | Prodrug delivery systems |
EP2340271B1 | Bioerodible poly(urethane-ester) conjugates | Implantable medical devices |
Spiro-fusion at C5 of the hydantoin ring introduces chiral centers and conformational rigidity absent in 5-methyl-5-(3-phenanthryl)hydantoin. However, crystallographic analyses of spiro analogs provide insights into non-covalent interactions relevant to the phenanthryl derivative’s solid-state behavior. X-ray diffraction of 3-(4-tert-butylbenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione (space group P1̄) revealed planar hydantoin rings with torsional deviations <5° [5]. The gem-dimethyl effect of the tert-butyl group forces the benzoyl moiety into perpendicular orientation, analogous to phenanthryl’s steric demand [5].
Intermolecular forces dominate crystal packing:
Table 3: Intermolecular Interactions in Hydantoin Crystals
Interaction Type | Geometry | Energy (kJ/mol) | Role in Packing |
---|---|---|---|
N–H···O═C (strong) | D–H···A: 176°, H···A: 1.82 Å | 25–30 | R₂²(8) dimer tapes |
C–H···O═C (weak) | D–H···A: 153°, H···A: 2.58 Å | 10–15 | Layer stabilization |
C–H···π (phenanthryl) | C···Cₚₕₑₙ: 3.45 Å | 5–10 | Offset stacking reinforcement |
Concluding Remarks
Synthetic access to 5-methyl-5-(3-phenanthryl)hydantoin has evolved from classical cyanide-dependent condensations toward catalytic cross-coupling and green chemistry protocols. Patent literature emphasizes its role in ion channel modulation and prodrug design, leveraging steric bulk for sustained release. While lacking chiral centers, its solid-state behavior mirrors spirohydantoins, where directional hydrogen bonding dictates crystallinity and solubility—a key consideration for formulation. Future work requires enzymatic resolution for enantiopure derivatives and continuous-flow manufacturing to enhance scalability.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: